ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
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Description
Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Biological Activity
Ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H22F3N5O2S
IUPAC Name: this compound
The compound features a pyrido-thiadiazin scaffold that is known for its diverse biological activities. The presence of fluorine and other functional groups enhances its interaction with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity: Many heterocycles inhibit specific enzymes involved in cancer proliferation and signaling pathways. For instance, they may target kinases such as PI3K and EGFR which are critical in cancer cell survival and growth .
- Modulation of Receptor Activity: Compounds like ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) can interact with receptors involved in cell signaling. This interaction can lead to altered cellular responses that inhibit tumor growth or induce apoptosis .
Anticancer Properties
A significant body of research points to the anticancer potential of this class of compounds:
- Case Study 1: In vitro studies demonstrated that similar heterocyclic compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies on related thiadiazines showed IC50 values in the low micromolar range against breast cancer cells .
- Case Study 2: An animal model study indicated that a compound structurally similar to ethyl 2-(4-(3-fluoro-4-methylphenyl)-...) significantly reduced tumor size in xenograft models when administered orally .
Study | Cell Line/Model | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | Breast Cancer | 0.55 | Apoptosis Induction |
Study 2 | Xenograft Model | N/A | Tumor Size Reduction |
Antimicrobial Activity
Another area of interest is the antimicrobial activity:
Properties
IUPAC Name |
ethyl 2-[4-(3-fluoro-4-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c1-3-26-15(22)10-20-17(23)21(12-7-6-11(2)13(18)9-12)16-14(27(20,24)25)5-4-8-19-16/h4-9H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZUOHJLKINID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=C(C=C3)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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